

Application Notes and Protocols: CEP-28122 for Inducing Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159

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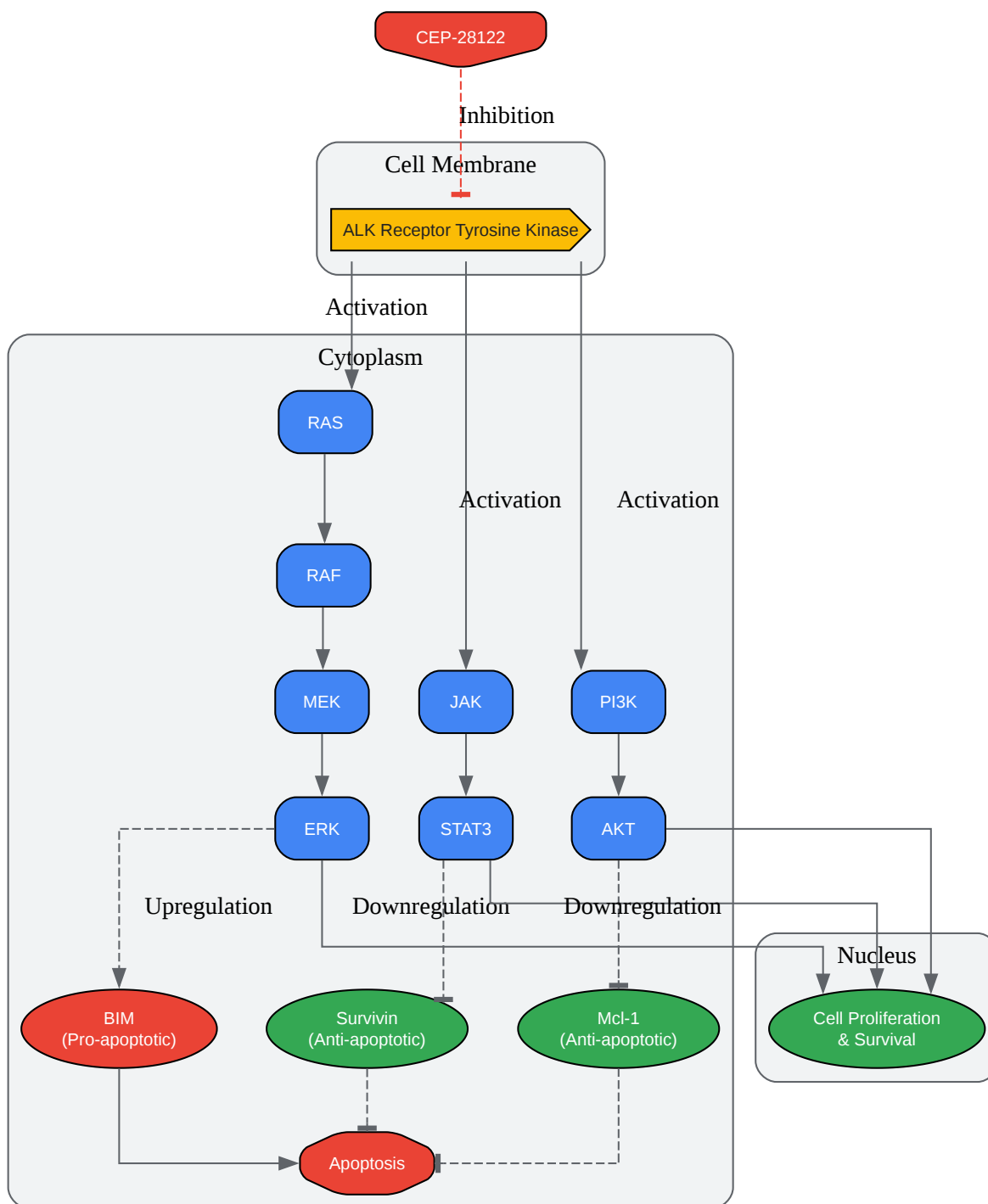
For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} Constitutive activation of ALK, through chromosomal translocations, gene amplification, or point mutations, is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^{[1][3][4]} CEP-28122 exerts its anti-tumor activity by inhibiting ALK's intrinsic tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to the induction of apoptosis.^{[1][4]} These application notes provide a comprehensive overview of CEP-28122, its mechanism of action, and detailed protocols for its use in cancer research.

Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that competitively binds to the ATP-binding pocket of the ALK kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of ALK. The blockade of ALK signaling by CEP-28122 disrupts multiple downstream pro-survival and proliferative pathways, including the JAK-STAT, PI3K-AKT, and RAS-ERK pathways. The culmination of inhibiting these pathways is the induction of programmed cell death, or apoptosis, in ALK-dependent cancer cells. This is achieved through the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, and the upregulation of pro-apoptotic proteins like BIM.



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Caption: CEP-28122 inhibits ALK, blocking downstream pathways and inducing apoptosis.

Data Presentation

In Vitro Efficacy of CEP-28122

The inhibitory activity of CEP-28122 has been quantified across various ALK-positive cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition and the enzymatic inhibition of ALK are summarized below.

| Parameter | Cell Line/Target | IC ₅₀ (nM) |
|---|-------------------|-----------------------|
| Enzymatic Inhibition | Recombinant ALK | 1.9 ± 0.5 |
| Cellular ALK Phosphorylation Inhibition | Sup-M2 (ALCL) | 20 |
| Karpas-299 (ALCL) | 30 | |
| Cell Growth Inhibition | Karpas-299 (ALCL) | ~30-100 |
| Sup-M2 (ALCL) | ~30-100 | |
| NCI-H2228 (NSCLC) | ~30-100 | |
| NCI-H3122 (NSCLC) | ~30-100 | |
| NB-1 (Neuroblastoma) | ~30-100 | |

Data compiled from Cheng et al., 2012.[\[1\]](#)

Induction of Apoptosis by CEP-28122

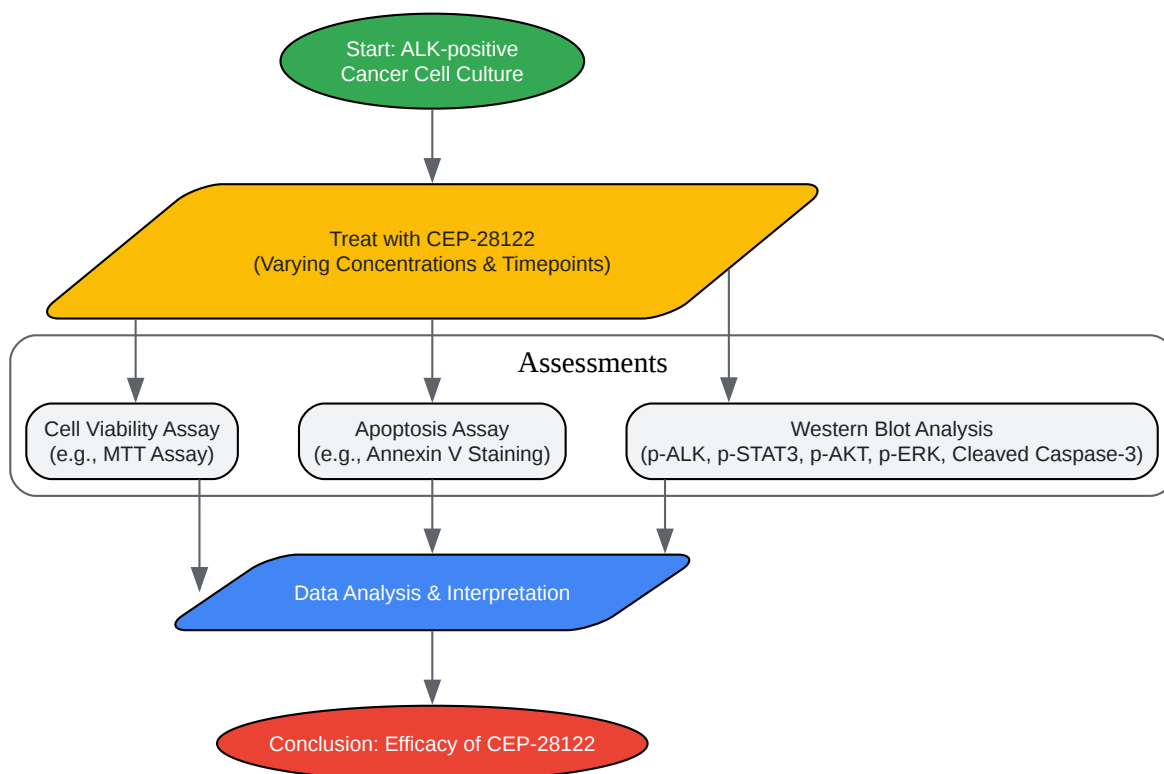
Treatment with CEP-28122 leads to a concentration-dependent activation of caspases 3 and 7, key executioners of apoptosis, in ALK-positive cancer cell lines.

| Cell Line | CEP-28122 Concentration (nM) | Caspase 3/7 Activation (Fold Change vs. Control) |
|------------|------------------------------|--|
| Karpas-299 | 30 | ~2 |
| 100 | ~4 | |
| 300 | ~6 | |
| Sup-M2 | 30 | ~1.5 |
| 100 | ~2.5 | |
| 300 | ~3.5 | |

Data adapted from Cheng et al., 2012.[\[1\]](#)

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of CEP-28122 in inducing apoptosis in cancer cells.



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